An In-depth Technical Guide to 2-Furyl(4-methylphenyl)methanone (CAS: 13365-62-3)
An In-depth Technical Guide to 2-Furyl(4-methylphenyl)methanone (CAS: 13365-62-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Furyl(4-methylphenyl)methanone, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, analytical characterization, and its emerging role as a scaffold for developing novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.
Strategic Importance in Medicinal Chemistry
The furan nucleus is a privileged scaffold in drug design, frequently employed as a bioisostere for phenyl rings to modulate steric and electronic properties, thereby enhancing metabolic stability, receptor binding, and overall bioavailability.[1] The incorporation of a furan ring can impart a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[2] 2-Furyl(4-methylphenyl)methanone, which combines the furan moiety with a substituted phenyl ring, represents a key starting material for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. Its derivatives have shown promise as enzyme inhibitors and antibacterial agents, highlighting the importance of this core structure.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Furyl(4-methylphenyl)methanone is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 13365-62-3 | ChemBridge |
| Molecular Formula | C₁₂H₁₀O₂ | ChemBridge |
| Molecular Weight | 186.21 g/mol | ChemBridge |
| Physical Form | Solid | ChemBridge |
| Purity | ≥95% | ChemBridge |
Synthesis and Mechanistic Considerations
The synthesis of 2-Furyl(4-methylphenyl)methanone is most commonly achieved via a Friedel-Crafts acylation reaction. However, the furan ring is known to be sensitive to the harsh conditions of classical Friedel-Crafts reactions, which often employ strong Lewis acids like aluminum chloride (AlCl₃) and can lead to polymerization and degradation of the furan moiety.[3] Therefore, the choice of a milder Lewis acid is critical for a successful and high-yielding synthesis.
Recommended Synthetic Protocol: Friedel-Crafts Acylation with a Mild Lewis Acid
This protocol is based on established principles of Friedel-Crafts acylation of sensitive heterocyclic systems, prioritizing yield and purity by employing a milder Lewis acid such as zinc chloride (ZnCl₂).
Reaction Scheme:
A representative Friedel-Crafts acylation for the synthesis of 2-Furyl(4-methylphenyl)methanone.
Materials and Reagents:
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Furan
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4-Methylbenzoyl chloride (p-toluoyl chloride)
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Anhydrous Zinc Chloride (ZnCl₂)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
Step-by-Step Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
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Reagent Addition: To the flask, add anhydrous dichloromethane followed by anhydrous zinc chloride. Stir the suspension until the zinc chloride is well dispersed.
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Acyl Chloride Addition: Add 4-methylbenzoyl chloride to the suspension.
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Furan Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of furan in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent polymerization of the sensitive furan ring.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Causality: The aqueous workup removes the Lewis acid and any unreacted acid chloride. The bicarbonate wash neutralizes any remaining acidic components.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Furyl(4-methylphenyl)methanone.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 2-Furyl(4-methylphenyl)methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and the p-tolyl rings. The furan protons will appear as multiplets in the aromatic region, with the proton adjacent to the carbonyl group being the most deshielded. The p-tolyl group will show two doublets for the aromatic protons and a singlet for the methyl protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the p-tolyl group, including the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings and the C-O-C stretching of the furan ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns may include the loss of the furan or p-tolyl group.
Biological Activities and Potential Applications
While specific biological data for 2-Furyl(4-methylphenyl)methanone is not extensively reported in the public domain, the broader class of furan-containing compounds and their derivatives have demonstrated a wide spectrum of pharmacological activities.
As a Scaffold for Bioactive Molecules
2-Furyl(4-methylphenyl)methanone serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value. For instance, derivatives incorporating a piperazine moiety have been synthesized and evaluated for their antibacterial and enzyme inhibitory activities.[1] These studies suggest that the 2-furyl(p-tolyl)methanone core can be a foundational structure for the development of new drugs.
Role of 2-Furyl(4-methylphenyl)methanone as a key intermediate in the synthesis of bioactive compounds.
Potential for Further Investigation
Given the known biological activities of related furan-containing ketones, 2-Furyl(4-methylphenyl)methanone itself warrants investigation for a range of biological activities, including but not limited to:
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Antimicrobial Screening: Evaluation against a panel of bacterial and fungal strains.
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Anticancer Activity: Screening against various cancer cell lines to assess for cytotoxic or antiproliferative effects.
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Enzyme Inhibition Assays: Testing against a variety of enzymes implicated in disease pathways.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Furyl(4-methylphenyl)methanone. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Outlook
2-Furyl(4-methylphenyl)methanone is a valuable heterocyclic ketone with significant potential in medicinal chemistry. Its synthesis, while requiring careful consideration of reaction conditions due to the sensitivity of the furan ring, is achievable through established methodologies like the Friedel-Crafts acylation using mild Lewis acids. While direct biological data on the parent compound is limited, its utility as a scaffold for the development of potent bioactive derivatives is evident from the existing literature. Further investigation into the intrinsic biological activities of this core structure is warranted and could unveil new avenues for drug discovery. This technical guide provides a solid foundation for researchers to confidently synthesize, characterize, and explore the potential of 2-Furyl(4-methylphenyl)methanone in their drug development programs.
References
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Chemistry Stack Exchange. Friedel-Crafts acylation of furan. Available from: [Link]
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Hussain, G., et al. (2018). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. Available from: [Link]
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Gomha, S. M., et al. (2017). Furan as a privileged scaffold in medicinal chemistry. RSC Advances, 7(51), 31864-31884. Available from: [Link]
